

Natural Sources of 1,3-Dilinoleoyl-2-Oleoyl-Glycerol: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Linolein-2-olein

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This technical guide provides an in-depth overview of the natural sources of 1,3-dilinoleoyl-2-oleoyl-glycerol (DLOG), a specific triacylglycerol (TAG) of interest for various research and development applications. This document outlines the quantitative distribution of DLOG in several plant-based oils, details the experimental protocols for its extraction and analysis, and illustrates the key metabolic pathways associated with triacylglycerols.

Natural Occurrence and Quantitative Data

1,3-dilinoleoyl-2-oleoyl-glycerol is a triacylglycerol where the glycerol backbone is esterified with linoleic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. It is found in a variety of plant-based oils. Notably, grape seed oil has been identified as having the highest concentration of this specific TAG isomer.^[1] Other significant sources include pumpkin seed, soybean, sunflower, and wheat germ oils.^[1]

The quantification of specific TAG isomers like DLOG is complex. The data presented in the literature often reports the relative percentage of DLOG among its positional isomers (where the fatty acids are arranged differently on the glycerol backbone) or as a percentage of the total triacylglycerols.

Table 1: Relative Content of 1,3-Dilinoleoyl-2-Oleoyl-Glycerol (DLOG) in Various Vegetable Oils

Vegetable Oil	Relative DLOG Content (%)*
Grape Seed Oil	44.2 ± 2.6
Sunflower Oil	26.8 ± 3.2
Pumpkin Seed Oil	16.7 ± 4.6
Soybean Oil	15.9 ± 2.9
Wheat Germ Oil	13.9 ± 4.3

*Relative DLOG content is expressed as the percentage of the sum of dilinoleoyl-oleoyl glycerol isomers.

Table 2: Total Dilinoleoyl-Oleoyl-Glycerol Content in Hybrid Grape Seed Oils

Triacylglycerol	Relative Abundance (%)
Dilinoleoyl-oleoyl-glycerol (LLO/LOL isomers)	23

Experimental Protocols

The extraction and quantification of 1,3-dilinoleoyl-2-oleoyl-glycerol from natural sources typically involve solvent extraction followed by chromatographic separation and mass spectrometric detection.

Extraction of Triacylglycerols from Plant Seeds

Objective: To extract the total lipid content, including triacylglycerols, from plant seed matrices.

Materials:

- Plant seeds (e.g., grape, pumpkin, sunflower seeds)
- Hexane
- Soxhlet apparatus

- Rotary evaporator
- Grinder or mill

Protocol:

- **Sample Preparation:** Dry the plant seeds to a constant weight to remove moisture. Grind the dried seeds into a fine powder to increase the surface area for extraction.
- **Soxhlet Extraction:** Place the ground seed powder into a thimble and position it in the Soxhlet extractor.
- Add hexane to the boiling flask of the Soxhlet apparatus.
- Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the seed powder, extracting the lipids.
- Continue the extraction process for a sufficient duration (typically several hours) to ensure complete extraction of the lipids.
- **Solvent Removal:** After extraction, remove the hexane from the lipid extract using a rotary evaporator under reduced pressure to obtain the crude seed oil.
- Store the extracted oil under an inert atmosphere (e.g., nitrogen) at a low temperature (-20°C) to prevent oxidation.

Quantification of 1,3-Dilinoleoyl-2-Oleoyl-Glycerol by HPLC-APCI-MS

Objective: To separate, identify, and quantify the specific triacylglycerol isomer, 1,3-dilinoleoyl-2-oleoyl-glycerol.

Materials:

- Extracted seed oil
- Acetonitrile (ACN)

- 2-Propanol (IPA)
- High-Performance Liquid Chromatography (HPLC) system
- Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometer (MS)
- C18 reversed-phase HPLC column

Protocol:

- Sample Preparation: Prepare a dilute solution of the extracted seed oil in a suitable solvent mixture, such as acetonitrile/2-propanol (1:1, v/v).[\[2\]](#)
- HPLC Separation:
 - Mobile Phase A: Acetonitrile
 - Mobile Phase B: 2-Propanol
 - Gradient Elution: A typical gradient starts with a high percentage of acetonitrile and gradually increases the percentage of 2-propanol to elute the triacylglycerols based on their polarity and chain length.
 - Column: A C18 reversed-phase column is commonly used for the separation of triacylglycerols.
 - Flow Rate: A typical flow rate is around 1 mL/min.
 - Column Temperature: Maintain the column at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
- APCI-MS Detection:
 - Interface the HPLC system with an APCI-MS detector.
 - Ionization Mode: Operate in positive ion mode. APCI is well-suited for the analysis of nonpolar molecules like triacylglycerols.

- Mass Spectrometry Analysis: The mass spectrometer will detect the protonated molecules of the triacylglycerols and their characteristic fragment ions. For DLOG, the protonated molecule $[M+H]^+$ will have an m/z corresponding to its molecular weight.
- Isomer Differentiation: Positional isomers like 1,3-dilinoleoyl-2-oleoyl-glycerol (LOL) and 1,2-dilinoleoyl-3-oleoyl-glycerol (LLO) can be distinguished by the relative abundance of their diacylglycerol-like fragment ions in the mass spectrum. The loss of a fatty acid from the sn-1/3 position is generally more favorable than from the sn-2 position.
- Quantification:
 - Create a calibration curve using a certified reference standard of 1,3-dilinoleoyl-2-oleoyl-glycerol.
 - Integrate the peak area of the corresponding analyte in the sample chromatogram.
 - Calculate the concentration of DLOG in the sample based on the calibration curve.

Signaling and Metabolic Pathways

Triacylglycerols, including 1,3-dilinoleoyl-2-oleoyl-glycerol, are primarily involved in energy storage and are central to the glycerolipid metabolism pathway.^[3] They are synthesized from fatty acids and glycerol-3-phosphate and are broken down (hydrolyzed) to release fatty acids for energy when needed.^{[4][5]}

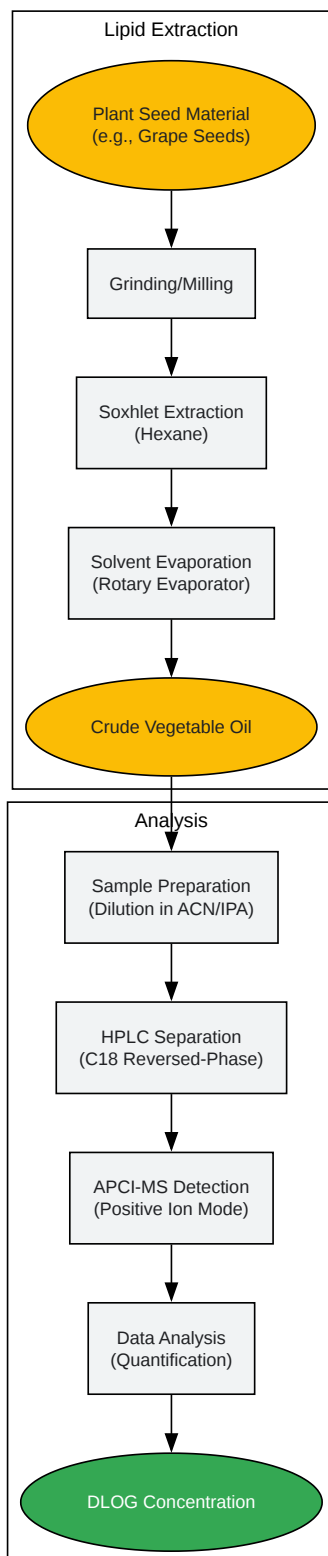
While specific signaling roles for individual triacylglycerol molecules are not widely established, the metabolic intermediates in their synthesis and breakdown, such as diacylglycerols (DAGs) and lysophosphatidic acid, are known to act as signaling molecules in various cellular processes.^[6]

Interestingly, a triglyceride with the same fatty acid composition as DLOG, **1,3-Linolein-2-Olein**, has been reported to exhibit antileishmanial activity, inhibiting the growth of Leishmania parasites.^[7] This suggests potential bioactivity for this specific molecular species beyond its role in energy metabolism.

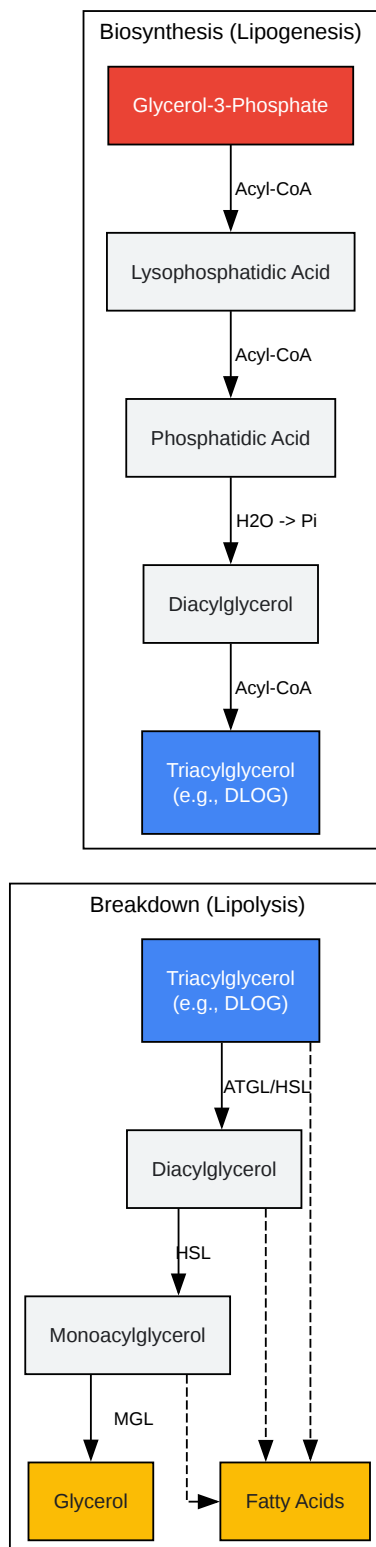
Visualizations

Experimental Workflow for DLOG Analysis

Experimental Workflow for DLOG Analysis



Triacylglycerol Biosynthesis and Breakdown

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